5-bromo-4-(difluoromethyl)-1-methyl-1H-pyrazole
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Overview
Description
5-Bromo-4-(difluoromethyl)-1-methyl-1H-pyrazole is a heterocyclic compound that contains a pyrazole ring substituted with bromine, difluoromethyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-4-(difluoromethyl)-1-methyl-1H-pyrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the bromination of 4-(difluoromethyl)-1-methyl-1H-pyrazole using bromine or a brominating agent in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a temperature range of 0-25°C.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of safer and more environmentally friendly reagents and solvents is also considered in industrial settings.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the difluoromethyl group can lead to the formation of fluoromethyl or methyl derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols, solvents such as ethanol or acetonitrile, and catalysts like palladium or copper.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide, solvents like acetone or acetic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride, solvents such as tetrahydrofuran or ethanol.
Major Products:
- Substitution reactions yield various substituted pyrazoles.
- Oxidation reactions produce alcohols or ketones.
- Reduction reactions result in fluoromethyl or methyl derivatives.
Scientific Research Applications
5-Bromo-4-(difluoromethyl)-1-methyl-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Chemistry: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-4-(difluoromethyl)-1-methyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, inhibiting its activity. The difluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site. The bromine atom can also participate in halogen bonding, further stabilizing the compound-target complex.
Comparison with Similar Compounds
4-(Difluoromethyl)-1-methyl-1H-pyrazole: Lacks the bromine substitution, which may affect its reactivity and binding properties.
5-Bromo-1-methyl-1H-pyrazole: Lacks the difluoromethyl group, which can influence its chemical and biological activity.
5-Bromo-4-methyl-1H-pyrazole: Lacks the difluoromethyl group, affecting its overall properties.
Uniqueness: 5-Bromo-4-(difluoromethyl)-1-methyl-1H-pyrazole is unique due to the presence of both bromine and difluoromethyl groups, which confer distinct chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s stability, binding affinity, and selectivity in various applications.
Properties
CAS No. |
2248314-05-6 |
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Molecular Formula |
C5H5BrF2N2 |
Molecular Weight |
211.01 g/mol |
IUPAC Name |
5-bromo-4-(difluoromethyl)-1-methylpyrazole |
InChI |
InChI=1S/C5H5BrF2N2/c1-10-4(6)3(2-9-10)5(7)8/h2,5H,1H3 |
InChI Key |
FXIBKOLGYHVILH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C(F)F)Br |
Purity |
95 |
Origin of Product |
United States |
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